1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
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Overview
Description
1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the methanamine group: This step involves the reaction of the oxadiazole intermediate with appropriate amine sources under suitable conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalytic processes and controlled reaction environments.
Chemical Reactions Analysis
1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structural features of the compound.
Comparison with Similar Compounds
1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine can be compared with other oxadiazole derivatives such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a methoxyphenyl group and is studied for its bioactive properties.
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide: Another similar compound with potential therapeutic applications.
The uniqueness of this compound lies in its specific oxadiazole ring structure combined with the methanamine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-15-8-4-3-7(5-9(8)16-2)11-13-10(6-12)17-14-11/h3-5H,6,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWHCVDHCJLIFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388178 |
Source
|
Record name | 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878977-92-5 |
Source
|
Record name | 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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